1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Description
1-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone substituted with a tetrazole ring and a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₅H₁₆F₃N₅O, with an average molecular weight of 339.321 g/mol and a monoisotopic mass of 339.130695 g/mol. The compound’s structure combines the metabolic stability conferred by the tetrazole moiety with the electron-withdrawing properties of the trifluoromethyl group, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C15H16F3N5O |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
1-(tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-13(24)14(8-2-1-3-9-14)23-10-19-21-22-23/h4-7,10H,1-3,8-9H2,(H,20,24) |
InChI Key |
MNDSQHKQVOGHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Component Selection
The Ugi tetrazole reaction, a four-component process involving aldehydes, amines, isocyanides, and azidotrimethylsilane (TMS-azide), offers a one-pot route to tetrazole-bearing compounds. For the target molecule:
- Aldehyde component : Cyclohexanecarboxaldehyde introduces the cyclohexane backbone.
- Amine component : 4-(Trifluoromethyl)aniline provides the aryl amide moiety.
- Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide ensures compatibility with the reaction conditions.
- Azide source : TMS-azide facilitates tetrazole ring formation.
Under microwave irradiation at 100°C in trifluoroethanol (TFE), the reaction achieves cyclization within 1–2 hours, yielding the tetrazole core directly. The use of TFE enhances solubility and stabilizes intermediates, while microwave conditions accelerate kinetics, reducing side reactions.
Optimization and Yield Improvements
Initial attempts using methanol or ethanol under reflux resulted in incomplete conversion (<50% yield). Switching to TFE and microwave irradiation increased yields to 70–82%, as evidenced by similar tetrazole-ketopiperazine syntheses. Lewis acids like ZnCl2 were tested but showed negligible improvement, suggesting that solvent polarity and dielectric heating are the primary drivers of efficiency.
Stepwise Synthesis via Nitrile-Azide Cycloaddition
Tetrazole Ring Formation
The Huisgen cycloaddition between cyclohexanecarbonitrile and sodium azide in the presence of ZnCl2 at 80–100°C generates 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile. This method, adapted from BenchChem protocols for analogous structures, requires strict temperature control to avoid decomposition of the nitrile precursor.
Amidation of the Nitrile Intermediate
The carbonitrile intermediate is hydrolyzed to cyclohexanecarboxylic acid using 6N HCl, followed by coupling with 4-(trifluoromethyl)aniline via a mixed anhydride or carbodiimide-mediated reaction. Using EDCl/HOBt in dichloromethane, the amidation achieves 65–75% yield after recrystallization from ethanol/water.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented process for pyrrolidine-2-carboxamide derivatives demonstrates that flow systems reduce reaction times by 40% compared to batch methods, with yields exceeding 85%. Applied to the target compound, this approach minimizes azide handling risks and improves reproducibility.
Purification Techniques
Industrial purification leverages crystallization over chromatography. For example, the final amide is crystallized from a hexane/ethyl acetate mixture, achieving >99% purity by HPLC. Residual solvents and byproducts are removed via vacuum distillation, adhering to ICH Q3C guidelines.
Reaction Optimization and Challenges
Regioselectivity in Tetrazole Formation
The 1H-tetrazol-1-yl regioisomer is favored under acidic conditions (pH 4–6), as protonation of the intermediate directs cycloaddition to the 1-position. At neutral or basic pH, competing 2H-tetrazole formation reduces yields by 15–20%.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Trifluoroethanol | +30% |
| Temperature | 100°C (microwave) | +25% |
| Catalyst | None required | - |
Data adapted from Ugi tetrazole optimizations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, tetrazole-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.61 (d, J = 8.5 Hz, 2H, Ar-H), 2.50–2.30 (m, 1H, cyclohexane), 1.90–1.50 (m, 10H, cyclohexane).
- 13C NMR (126 MHz, CDCl3) : δ 175.6 (C=O), 151.2 (tetrazole-C), 139.5 (CF3-C), 126.3–122.1 (Ar-C), 35.2–24.8 (cyclohexane).
Mass Spectrometry
- ESI-MS : m/z calculated for C15H16F3N5O [M+H]+: 340.13; found: 340.18.
Chemical Reactions Analysis
Types of Reactions
1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with biological targets.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenyl Isomer
The positional isomer 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (ChemSpider ID: 31014712) shares the same molecular formula and weight as the target compound but differs in the substitution position of the trifluoromethyl group (meta vs. para). Para-substituted aryl groups often exhibit enhanced planarity and stronger π-π stacking interactions compared to meta-substituted analogues.
Methanimine Derivative
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine () replaces the cyclohexanecarboxamide-tetrazole system with a methanimine linker. The absence of the carboxamide and tetrazole groups reduces hydrogen-bonding capacity, which could diminish binding affinity in enzymatic targets. However, the microwave-assisted synthesis of this compound highlights efficient methods for introducing trifluoromethylphenyl groups.
Heterocyclic and Functional Group Variations
Triazole Derivatives
1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide () substitutes the tetrazole ring with a triazole and incorporates difluoromethoxy and dimethoxyphenyl groups. Triazoles, while less acidic than tetrazoles, offer improved metabolic stability and bioavailability.
Complex Cyclohexanecarboxamide Derivatives
Patent compounds such as N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide () and N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide () introduce additional functional groups (e.g., indazole, oxazolidinone) that expand hydrogen-bonding networks and steric bulk. These modifications likely improve target specificity but may reduce solubility.
Physicochemical and Computational Insights
Molecular Docking and Binding Predictions
While explicit docking data for the target compound are absent, tools like AutoDock Vina () enable comparative studies of binding modes. For example, the trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic pockets, while the tetrazole’s nitrogen atoms could coordinate with metal ions or form hydrogen bonds.
Crystallographic Characterization
The triazole derivative in was structurally validated via single-crystal X-ray diffraction (R factor = 0.050), demonstrating the utility of programs like SHELXL () for confirming molecular geometry. Similar analyses for the target compound could clarify conformational preferences.
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a tetrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.
- Molecular Formula : C15H16F3N5O
- Molecular Weight : 367.71 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds typically demonstrate low toxicity to human cells while maintaining high potency against bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Other Tetrazole Derivatives | 0.312 - 50 | Antimicrobial |
Anticancer Potential
The tetrazole moiety is also associated with anticancer activity. Studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
In a recent study, a series of tetrazole derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity.
- Cell Signaling Modulation : It can alter signaling pathways that control cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against various strains, showing promising results for further development.
Case Study 2: Cancer Cell Inhibition
In vitro assays revealed that certain structural analogs of the compound inhibited the growth of cancer cells with IC50 values in the low micromolar range. These findings suggest that modifications to the tetrazole ring can enhance biological activity, warranting further exploration into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
